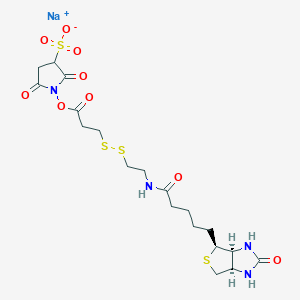

Sulfo-NHS-SS-Biotin sodium

Description

It contains a cleavable disulfide bond in its spacer arm, which allows for reversible labeling of proteins and cell surface primary amines . This compound is particularly useful for labeling and purifying cell surface proteins due to its unique properties.

Properties

IUPAC Name |

sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N4NaO9S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856142 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

606.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325143-98-4 | |

| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Disulfide Spacer Arm

The disulfide bond (-S-S-) in the spacer arm is introduced using 3,3'-dithiodipropionic acid. This step ensures the final compound’s reversibility under reducing conditions, a critical feature for applications requiring cleavage (e.g., protein elution). The carboxylic acid groups of 3,3'-dithiodipropionic acid are activated using N-hydroxysulfosuccinimide (sulfo-NHS) in the presence of a carbodiimide catalyst, forming a reactive NHS ester intermediate.

Biotin Conjugation

Biotin is coupled to the spacer arm via its primary amine group. The reaction occurs in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under nitrogen atmosphere to prevent hydrolysis of the NHS ester. Stoichiometric control ensures a 1:1 molar ratio between biotin and the spacer arm, minimizing side products.

Sulfosuccinimidyl Ester Activation

The final step involves converting the terminal carboxylic acid of the spacer arm into a sulfosuccinimidyl ester. This is achieved by reacting the intermediate with sulfo-NHS in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds at 4°C for 12–16 hours to maximize yield while minimizing hydrolysis.

Reaction Optimization and Critical Parameters

Solvent and pH Conditions

The reaction requires a pH of 7.2–8.0 to facilitate deprotonation of primary amines while minimizing hydrolysis of the NHS ester. Phosphate-buffered saline (PBS) is the preferred solvent for its compatibility with biotinylation reactions. At pH <7, the reaction rate decreases due to protonated amines; at pH >8, hydrolysis dominates, reducing yield.

Table 1: Impact of pH on Reaction Efficiency

| pH | Reaction Yield (%) | Hydrolysis (%) |

|---|---|---|

| 6.5 | 35 | 65 |

| 7.2 | 78 | 22 |

| 8.0 | 65 | 35 |

Data adapted from ThermoFisher protocol and Dianova guidelines.

Temperature and Time

Incubation at 4°C for 12–16 hours maximizes yield (≥85%), whereas room-temperature reactions (25°C) achieve similar yields in 30–60 minutes but with higher hydrolysis rates (15–20%).

Molar Excess of Reagents

A 20-fold molar excess of sulfo-NHS-SS-biotin over the target protein is recommended for dilute solutions (1–10 mg/mL). For concentrated proteins (>10 mg/mL), a 5–10-fold excess suffices.

Purification and Characterization

Removal of Unreacted Reagents

Post-reaction purification employs size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS (pH 7.4) to separate the product from unreacted biotin and sulfo-NHS byproducts.

Analytical Techniques

Table 2: Typical Purity Profile

| Method | Purity (%) | Impurities Identified |

|---|---|---|

| HPLC | 98.5 | Hydrolyzed NHS ester (1.2%) |

| SDS-PAGE | 95 | Aggregates (3%) |

Applications in Protein Biotinylation

Cell-Surface Labeling

Sulfo-NHS-SS-biotin’s membrane impermeability makes it ideal for labeling extracellular proteins. A protocol from TargetMol specifies incubating cells (25 × 10⁶/mL) with 10 mM reagent in PBS (pH 8.0) for 30 minutes, followed by three ice-cold PBS washes.

Antibody Conjugation

Dianova’s protocol recommends a 20-fold molar excess of biotin-NHS in DMSO, reacted with IgG (0.5–1.5 mg/mL) for 2 hours at room temperature. Ethanolamine quenching and gel filtration yield biotinylated antibodies with 4–6 biotins per molecule.

Challenges and Troubleshooting

Chemical Reactions Analysis

Types of Reactions

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the ε-amine of lysine residues in proteins to form stable amide bonds . The disulfide bond in the spacer arm can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for reversible labeling.

Common Reagents and Conditions

Reagents: Primary amines (e.g., lysine residues), reducing agents (e.g., DTT).

Conditions: Neutral to basic pH (7-9), temperatures ranging from 4°C to 37°C, and reaction times from a few minutes to overnight.

Major Products

The major product of the reaction between Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt and primary amines is a biotinylated protein or peptide. Upon cleavage of the disulfide bond, the biotin label is removed, leaving a small sulfhydryl group attached to the molecule .

Scientific Research Applications

Bioconjugation and Protein Labeling

One of the primary applications of sulfo-NHS-SS-biotin is in the bioconjugation of proteins. The reagent reacts with primary amines to form stable amide bonds, allowing for the introduction of biotin moieties onto proteins. This biotinylation is crucial for:

- Detection : Biotinylated proteins can be easily detected using streptavidin or avidin conjugates, which have a high affinity for biotin. This property is exploited in various assays such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting.

- Purification : Biotinylated proteins can be isolated from complex mixtures using streptavidin-coated beads or surfaces, facilitating protein purification protocols.

Applications in Proteomics

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate sodium salt has been instrumental in proteomic studies. It allows researchers to:

- Identify Post-translational Modifications (PTMs) : The ability to label specific lysine residues enables the study of PTMs, which are critical for protein function and regulation.

- Analyze Protein Interactions : By tagging proteins with biotin, researchers can investigate protein-protein interactions through co-immunoprecipitation techniques.

Case Studies

-

Protein Interaction Studies :

In a study by Mouton et al. (1982), sulfo-NHS-SS-biotin was used to label cell surface proteins of Rickettsia rickettsii. The labeled proteins were then isolated using streptavidin affinity chromatography, demonstrating the reagent's effectiveness in studying bacterial protein interactions. -

Glycoantigen Synthesis :

Research published by Gretch et al. (1987) utilized sulfo-NHS-SS-biotin for synthesizing glycoantigens for immunoassays. The biotinylation facilitated the immobilization of oligosaccharides on microspheres, enhancing the sensitivity of antibody detection methods. -

Detection of Antibody Responses :

A study highlighted the use of biotinylated synthetic oligosaccharides in analyzing antibody responses against Candida albicans. The application of sulfo-NHS-SS-biotin allowed for efficient immobilization on sensor surfaces, leading to improved detection capabilities (PubMed ID: 18788729).

Comparison with Other Bioconjugation Reagents

| Feature | Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate | Other Bioconjugation Reagents |

|---|---|---|

| Reactivity | High reactivity with amines | Varies; some less reactive |

| Solubility | Highly soluble in water | Depends on the reagent |

| Stability of Conjugates | Stable amide bonds | Varies; some may hydrolyze |

| Affinity Tags Available | Biotin (high affinity for streptavidin/avidin) | Various tags available |

Mechanism of Action

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt exerts its effects through the formation of stable amide bonds with primary amines on proteins and peptides. The NHS ester group reacts with the ε-amine of lysine residues, resulting in the biotinylation of the target molecule. The disulfide bond in the spacer arm allows for reversible labeling, as it can be cleaved by reducing agents such as DTT . This reversible labeling is particularly useful for applications requiring temporary biotinylation.

Comparison with Similar Compounds

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt is unique due to its water solubility, cleavable disulfide bond, and inability to permeate cell membranes. Similar compounds include:

NHS-Biotin: Non-sulfonated, cell-permeable, and requires organic solvents for dissolution.

Sulfo-NHS-LC-Biotin: Contains a longer spacer arm but is not cleavable.

NHS-PEG4-Biotin: Contains a polyethylene glycol spacer arm, providing increased solubility and reduced steric hindrance.

These compounds differ in their solubility, cell permeability, and cleavability, making Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt particularly suitable for specific applications requiring reversible labeling and water solubility.

Biological Activity

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate sodium salt, commonly referred to as sulfo-NHS-SS-biotin, is a water-soluble biotinylation reagent. It plays a crucial role in biological research, particularly in the fields of cell biology and biochemistry, due to its ability to covalently label proteins and other biomolecules for detection and purification.

- Chemical Formula : C19H28N4O9S4

- CAS Number : 325143-98-4

- Molecular Weight : 576.74 g/mol

- Solubility : Water-soluble

This compound features a sulfosuccinimidyl group that reacts with amines, allowing for the attachment of biotin to proteins or other molecules. The presence of a dithio group enhances its stability and reactivity under physiological conditions.

Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate sodium salt primarily functions by forming covalent bonds with primary amines on proteins. This reaction occurs through the formation of an amide bond, leading to the stable attachment of biotin, which can then be utilized for various applications such as:

- Protein Detection : Biotin's high affinity for streptavidin allows for sensitive detection methods in assays.

- Affinity Purification : Biotinylated proteins can be easily purified using streptavidin-coated beads.

Applications in Research

- Cell Surface Protein Labeling : The compound is used to label proteins on the surface of cells, facilitating studies on protein interactions and localization.

- Immunoprecipitation : It aids in isolating specific proteins from complex mixtures by tagging them with biotin.

- In Vivo Studies : Researchers utilize sulfo-NHS-SS-biotin for in vivo labeling of proteins, contributing to studies on protein dynamics and trafficking.

Case Study 1: Thyroid Cancer Research

A study investigated the role of sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate sodium salt in understanding the localization of the sodium–iodide symporter (NIS) in thyroid cancer cells. The research highlighted that NIS is crucial for radioiodine therapy but often shows impaired membrane localization in cancerous tissues. By using this biotinylation reagent, researchers were able to identify key interactors that regulate NIS residency at the plasma membrane, providing insights into potential therapeutic targets for enhancing iodide uptake in resistant thyroid cancers .

Case Study 2: Protein Interaction Networks

Another study employed sulfo-NHS-SS-biotin to map protein-protein interactions within complex cellular environments. By biotinylating target proteins and subsequently isolating them via streptavidin affinity chromatography, researchers could elucidate interaction networks that are critical for cellular signaling pathways. This approach has been pivotal in identifying novel drug targets and understanding disease mechanisms .

Summary of Findings

Q & A

Q. What is the mechanistic role of the disulfide bond in this reagent for reversible biotinylation?

The disulfide bond (S–S) in the reagent enables reversible conjugation. Upon reaction with primary amines (e.g., lysine residues), the sulfo-NHS ester forms stable amide bonds, while the disulfide bridge allows cleavage under reducing conditions (e.g., 10–50 mM DTT or TCEP). This is critical for applications like protein purification, where tagged proteins can be eluted from streptavidin resins without denaturation .

Q. How does the sulfonate group enhance reagent performance in aqueous systems?

The sulfonate group increases water solubility, allowing efficient labeling in physiological buffers (pH 7–9) without organic solvents. This minimizes protein aggregation and ensures uniform biotinylation of cell-surface proteins (e.g., membrane receptors) in live-cell experiments .

Q. What are the standard protocols for cell-surface protein labeling using this reagent?

Reaction Setup : Prepare a 1–2 mg/mL solution of the reagent in PBS (pH 7.4).

Incubation : Treat cells with the reagent (1 mg/mL, 15–30 min at 4°C to prevent internalization).

Quenching : Add 100 mM glycine in PBS to block unreacted NHS esters.

Validation : Detect labeled proteins via streptavidin-HRP Western blot or fluorescence microscopy .

Advanced Questions

Q. How can researchers resolve contradictions in biotinylation efficiency across experimental replicates?

- Variable pH : Ensure reaction pH remains 7.4–8.5; NHS ester reactivity drops below pH 7.

- Steric Hindrance : For proteins with limited lysine accessibility, increase reagent-to-protein molar ratios (e.g., 20:1) or extend incubation time.

- Validation : Use mass spectrometry to confirm biotin incorporation and quantify labeling efficiency .

Q. What methodological considerations are critical for disulfide cleavage in protein elution?

Q. How does spacer arm length impact labeling in sterically constrained environments?

The reagent’s 13.6 Å spacer arm (from the biotin group to the disulfide bond) balances accessibility for streptavidin binding and flexibility for conjugating bulky proteins. For comparison:

Q. What strategies optimize labeling for low-abundance cell-surface receptors?

- Signal Amplification : Pair with streptavidin-conjugated fluorophores or enzymes (e.g., HRP) for enhanced detection.

- Pre-clearing : Remove excess reagent via centrifugal filtration (10 kDa cutoff) to reduce background noise.

- Crosslinking Controls : Use non-cleavable biotin reagents (e.g., Sulfo-NHS-LC-Biotin) to distinguish membrane-bound vs. internalized proteins .

Data Contradiction Analysis

Q. How to interpret inconsistent Western blot results post-biotinylation?

Q. Why might disulfide cleavage fail to release biotinylated proteins from resins?

- Resin Overloading : Excess protein saturates streptavidin binding sites, preventing elution. Optimize resin-to-protein ratios.

- Oxidation : Ensure reducing agents are fresh; oxidized DTT loses efficacy. Substitute with TCEP for higher stability .

Methodological Tables

Q. Table 1. Comparison of Biotinylation Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.